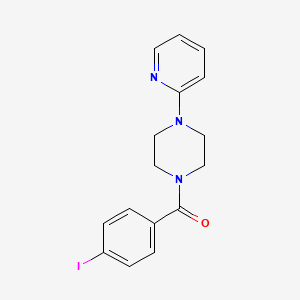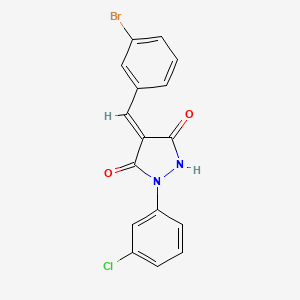![molecular formula C20H28N2O3 B5966783 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone](/img/structure/B5966783.png)
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the class of benzamide opioids and has been used in scientific research for its analgesic properties.
Mechanism of Action
The mechanism of action of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone involves its binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the inhibition of pain signals, resulting in analgesia. 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone also activates the reward pathway in the brain, which can lead to the development of addiction.
Biochemical and Physiological Effects:
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been found to be more potent than morphine and has a shorter duration of action. 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has also been associated with several adverse effects, including respiratory depression, cardiac arrest, and death.
Advantages and Limitations for Lab Experiments
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. It has also been found to be effective in animal models of pain and opioid addiction. However, 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has several limitations, including its potential for abuse and addiction, as well as its adverse effects on respiratory and cardiovascular function.
Future Directions
There are several future directions for the study of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone, including its potential use in the treatment of opioid addiction and withdrawal. It may also be useful in the development of novel analgesics that do not produce the adverse effects associated with traditional opioids. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone.
Synthesis Methods
The synthesis of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone involves the reaction of 4-chlorobutyryl chloride with 2-(2-phenylethyl)-4-morpholinone to form 4-chlorobutyryl-2-(2-phenylethyl)-4-morpholinone. This intermediate is then reacted with piperidine to form 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone. The synthesis method has been described in several scientific publications and is relatively easy to perform.
Scientific Research Applications
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has been used in scientific research to study its analgesic properties. It has been found to be a potent and selective mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain and spinal cord. This activation leads to the inhibition of pain signals, resulting in analgesia. 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
properties
IUPAC Name |
1-[3-oxo-3-[2-(2-phenylethyl)morpholin-4-yl]propyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19-8-4-5-12-21(19)13-11-20(24)22-14-15-25-18(16-22)10-9-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWNGSVWALRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5966704.png)
![N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide](/img/structure/B5966714.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5966725.png)
![2-[2-(9-acridinyl)vinyl]-4-nitrophenol](/img/structure/B5966729.png)
![1-(1,3-benzodioxol-5-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B5966734.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5966741.png)
![7-(2,3-difluorobenzyl)-2-(2,5-dimethyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5966750.png)

![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966762.png)
![2-methyl-5-{6-[(2-methylcyclohexyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5966772.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B5966778.png)
![7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966788.png)

![4-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5966799.png)